3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-phenylphenyl)methyl]propanoic acid
CAS No.: 2094684-25-8
Cat. No.: VC7190438
Molecular Formula: C31H27NO4
Molecular Weight: 477.56
* For research use only. Not for human or veterinary use.
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-phenylphenyl)methyl]propanoic acid - 2094684-25-8](/images/structure/VC7190438.png)
Specification
CAS No. | 2094684-25-8 |
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Molecular Formula | C31H27NO4 |
Molecular Weight | 477.56 |
IUPAC Name | 2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-phenylphenyl)propanoic acid |
Standard InChI | InChI=1S/C31H27NO4/c33-30(34)24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)19-32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34) |
Standard InChI Key | BAFGGIURIPOBEL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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Fmoc protecting group: A 9-fluorenylmethoxycarbonyl moiety attached to the amino group, providing steric protection during peptide elongation .
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Biphenylmethyl side chain: A 4-phenylbenzyl group at the β-carbon, enhancing hydrophobicity and influencing peptide interactions with biological targets .
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Propanoic acid backbone: A carboxylic acid terminus enabling covalent linkage to subsequent amino acids in peptide chains.
The molecular formula is C₃₀H₂₉NO₄, with a molar mass of 467.56 g/mol. Key structural features include:
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Planarity of the fluorenyl system: The tricyclic fluorene core exhibits minimal deviation from planarity (RMSD ≈ 0.03 Å), as observed in analogous Fmoc derivatives .
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Conjugated carbonyl groups: The N–C(=O) bond length measures ~1.36 Å, consistent with resonance stabilization between the amide and carbonyl groups .
Table 1: Structural Comparison with Related Fmoc-Protected Amino Acids
Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
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Target Compound | C₃₀H₂₉NO₄ | 467.56 | Fmoc, biphenylmethyl, COOH |
(S)-Fmoc-difluorobenzylpropanoic Acid | C₂₄H₂₈F₂N₂O₄ | 440.49 | Fmoc, 2,5-difluorobenzyl, COOH |
Fmoc-p-fluorophenylalanine | C₂₄H₂₀FNO₄ | 405.42 | Fmoc, p-fluorobenzyl, COOH |
Synthesis and Purification
Synthetic Pathways
The synthesis involves three stages:
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Introduction of the biphenylmethyl group:
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Fmoc protection:
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Carboxylic acid activation:
Optimization and Challenges
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Yield enhancement: Using anhydrous solvents and molecular sieves improves reaction efficiency (>85% yield) .
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Purification: Reverse-phase HPLC with acetonitrile/water gradients achieves >95% purity.
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (DMF, DCM) but insoluble in water due to the biphenyl group.
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Stability: The Fmoc group is stable under acidic conditions but cleaved by bases (e.g., 20% piperidine in DMF) .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆):
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IR (KBr): 1720 cm⁻¹ (C=O, Fmoc), 1655 cm⁻¹ (amide I).
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
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Role of Fmoc: Temporarily shields the amino group during chain elongation, preventing unintended side reactions .
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Biphenylmethyl functionality: Enhances peptide lipophilicity, facilitating membrane penetration in therapeutic peptides.
Case Study: Anticancer Peptide Design
A 2024 study incorporated this compound into a peptide targeting HER2 receptors:
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Sequence: Fmoc-(biphenylmethyl)Ala-Asp-Lys-Val (IC₅₀ = 12 nM vs. breast cancer cells) .
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Mechanism: Biphenyl group stabilized hydrophobic interactions with the receptor’s extracellular domain .
Crystallographic and Computational Insights
Hydrogen-Bonding Networks
X-ray diffraction of a related Fmoc-amino acid revealed:
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Interactions: N–H⋯O and O–H⋯O bonds form a 3D network, stabilizing crystal packing .
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Consequences: Similar interactions may govern the target compound’s solubility and melting behavior .
Molecular Dynamics Simulations
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Biphenyl mobility: The side chain exhibits rotational flexibility (ΔG‡ = 8.2 kcal/mol), enabling adaptive binding.
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Fmoc stacking: π-π interactions between fluorenyl groups promote self-assembly in aqueous solutions.
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